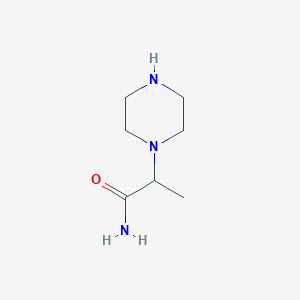

2-Piperazin-1-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

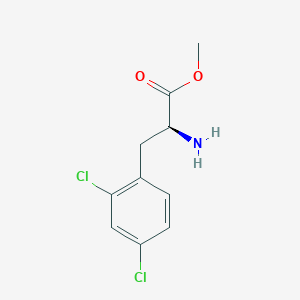

“2-Piperazin-1-ylpropanamide” is a chemical compound that is used for research and development . Its molecular formula is C10H19N3O and it has a molecular weight of 197.28 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Piperazin-1-ylpropanamide”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . These include colorimetric and spectrophotometric methods, charge transfer reactions, coupling reactions, and complex formation reactions .Scientific Research Applications

Therapeutic Applications in Neurology and Psychiatry

Compounds featuring the piperazine moiety, such as 2-Piperazin-1-ylpropanamide derivatives, have been explored for their potential in treating neurological and psychiatric disorders. Specifically, derivatives have been synthesized and evaluated as dual-acting serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists. These compounds, including the previously reported clinical candidate SSA-426, exhibit potent functional activities at both the serotonin transporter and 5-HT1A receptor, indicating potential applications in the treatment of major depressive disorders (Zhou et al., 2009).

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated superior biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Anticancer Research

In anticancer research, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These novel analogues aim to enhance tumor cell entry while minimizing antiproliferative activity, facilitating the development of effective diagnostic and therapeutic agents in oncology (Abate et al., 2011).

Environmental Applications

The degradation of piperazine, a compound used extensively in various industrial applications, by specific bacterial strains such as Paracoccus sp. has been studied for environmental detoxification purposes. This research highlights the potential of bioremediation strategies in treating industrial waste containing piperazine compounds (Cai et al., 2013).

Flame Retardant Development

Piperazine-phosphonates derivatives have been evaluated as flame retardants for cotton fabric, demonstrating the potential of these compounds in enhancing the fire resistance of textiles. The thermal decomposition of treated cotton fabric has provided insights into the mechanism of action of these derivatives, offering avenues for the development of safer and more effective flame-retardant materials (Nguyen et al., 2014).

Safety and Hazards

Future Directions

While specific future directions for “2-Piperazin-1-ylpropanamide” are not mentioned in the search results, there are several papers discussing future directions in related fields . These include the development of new synthetic methods for piperazine derivatives, the exploration of their biological and pharmaceutical activity, and the optimization of their physical and chemical properties .

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Piperazine derivatives are generally known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 2-Piperazin-1-ylpropanamide require further investigation.

Biochemical Pathways

Piperazine derivatives can influence various biochemical pathways depending on their specific targets . More research is needed to elucidate the pathways affected by 2-Piperazin-1-ylpropanamide and their downstream effects.

Result of Action

Some piperazine derivatives have been reported to exhibit antimicrobial activity

properties

IUPAC Name |

2-piperazin-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-6(7(8)11)10-4-2-9-3-5-10/h6,9H,2-5H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLMAWKTIWMTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-ylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)

![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)

![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)